![molecular formula C12H16O3 B13781236 4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one CAS No. 827033-40-9](/img/structure/B13781236.png)
4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one is a chemical compound with a unique structure that includes a cyclohexa-2,5-dien-1-one core substituted with a 4-methyl group and an oxan-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one typically involves the reaction of cyclohexa-2,5-dien-1-one with an appropriate oxan-2-yloxy reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The oxan-2-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexa-2,5-dien-1-one: The parent compound without the methyl and oxan-2-yloxy substitutions.
4-Methylcyclohexa-2,5-dien-1-one: Similar structure but lacks the oxan-2-yloxy group.
4-[(Oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one: Similar structure but lacks the methyl group.
Uniqueness
4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one is unique due to the presence of both the methyl and oxan-2-yloxy groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
827033-40-9 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
4-methyl-4-(oxan-2-yloxy)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H16O3/c1-12(7-5-10(13)6-8-12)15-11-4-2-3-9-14-11/h5-8,11H,2-4,9H2,1H3 |
Clé InChI |
XMCYYTAKTQIUFI-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC(=O)C=C1)OC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


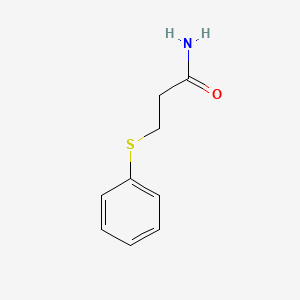
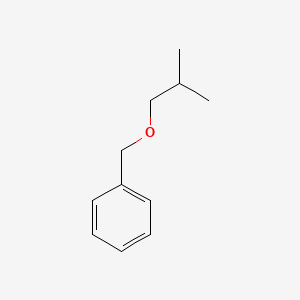
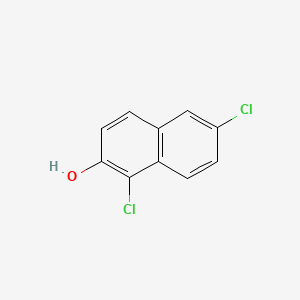
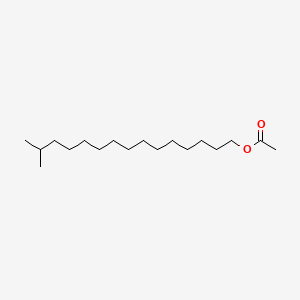
![2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide](/img/structure/B13781176.png)
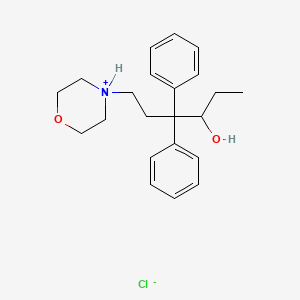
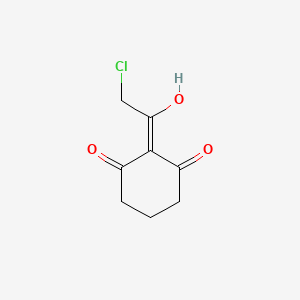
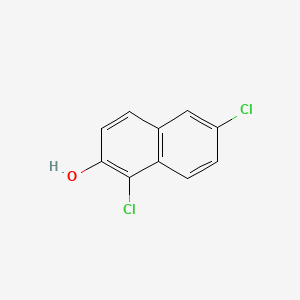
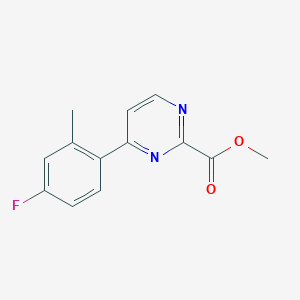
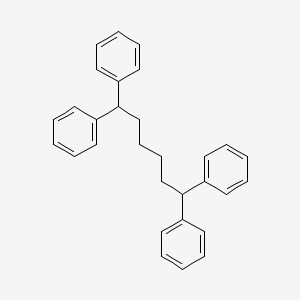
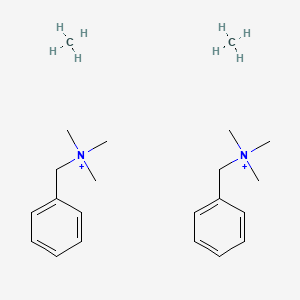

![[(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate](/img/structure/B13781229.png)

